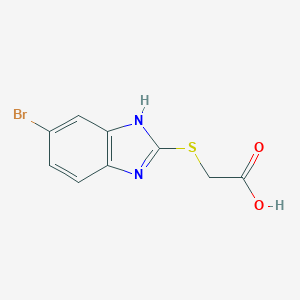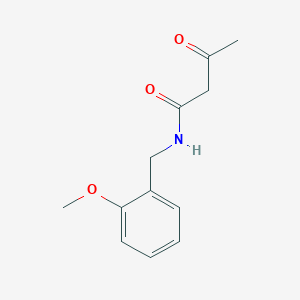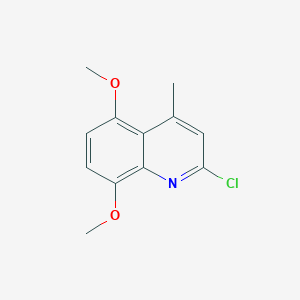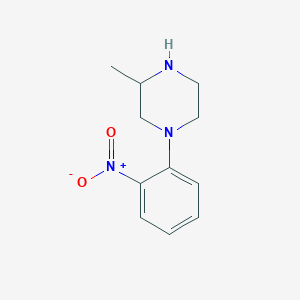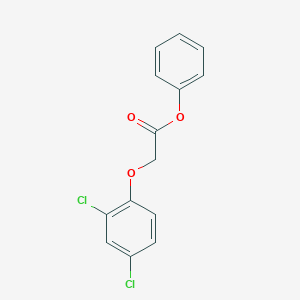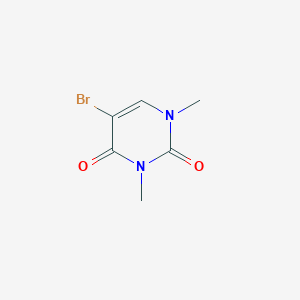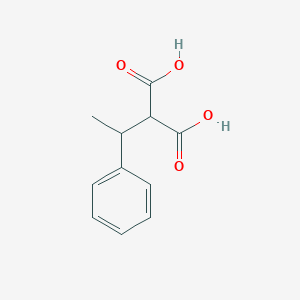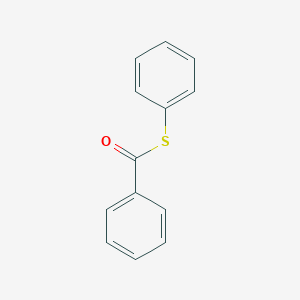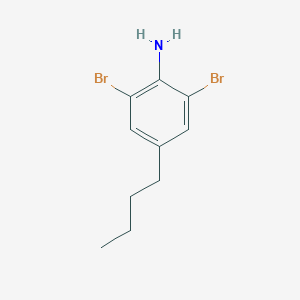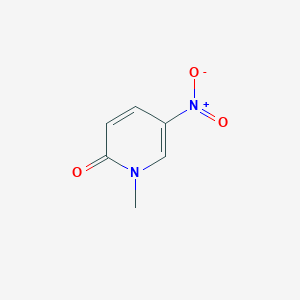![molecular formula C16H16O B187815 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran CAS No. 62096-40-6](/img/structure/B187815.png)
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran, also known as EDIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EDIP belongs to the family of indeno[2,1-b]pyran derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is not fully understood, but studies suggest that it acts through multiple pathways. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits the activation of NF-κB, which is a key regulator of the inflammatory response. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication by blocking various stages of the viral life cycle.
Biochemical and Physiological Effects:
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have various biochemical and physiological effects. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication and reduces viral load. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran in lab experiments is its ability to inhibit multiple pathways involved in cancer, inflammation, and viral infections. This makes it a promising candidate for the development of multi-targeted therapies. However, one limitation of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and toxicity of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran.
Direcciones Futuras
For the study of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran include investigating its potential for other diseases, developing more efficient synthesis methods, and developing drug delivery systems.
Métodos De Síntesis
The synthesis of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran involves the reaction between 3-ethyl-2,4-dimethylphenol and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated and purified through column chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Furthermore, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Propiedades
Número CAS |
62096-40-6 |
|---|---|
Nombre del producto |
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran |
Fórmula molecular |
C16H16O |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
3-ethyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C16H16O/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(16)17-11(13)3/h5-9H,4H2,1-3H3 |
Clave InChI |
ZLFUHDKLUVXDMI-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
SMILES canónico |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



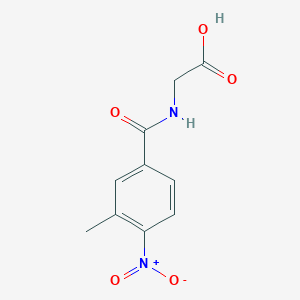
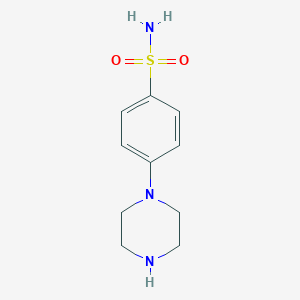
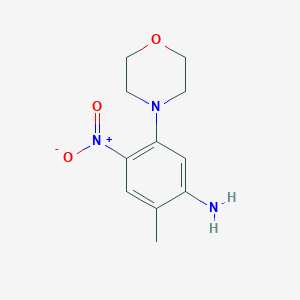
![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
